
2-(4-Dimethylaminostyryl)-N-methyl-benzo xazolium p
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Dimethylaminostyryl)-N-methyl-benzo xazolium p is an organic compound known for its unique photophysical properties. It is commonly used in various scientific research fields due to its ability to exhibit high molar absorption coefficients, tunable electronic absorption, and fluorescence emission energies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Dimethylaminostyryl)-N-methyl-benzo xazolium p typically involves the reaction of 4-dimethylaminobenzaldehyde with N-methylbenzoxazolium salts under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
化学反应分析
Types of Reactions
2-(4-Dimethylaminostyryl)-N-methyl-benzo xazolium p undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
2-(4-Dimethylaminostyryl)-N-methyl-benzo xazolium p has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(4-Dimethylaminostyryl)-N-methyl-benzo xazolium p involves its interaction with molecular targets through its photophysical properties. The compound absorbs light at specific wavelengths, leading to electronic excitation. This excited state can then participate in various photochemical reactions, such as energy transfer or electron transfer processes. These interactions are crucial for its applications in fluorescence imaging and photodynamic therapy .
相似化合物的比较
Similar Compounds
4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran (DCM): Known for its high fluorescence quantum yields and tunable electronic properties.
4-(4-Dimethylaminostyryl) methylpyridine p-toluene sulfonate (DAST): Used in nonlinear optical applications due to its strong piezoelectric properties.
Uniqueness
2-(4-Dimethylaminostyryl)-N-methyl-benzo xazolium p stands out due to its unique combination of high molar absorption coefficients, tunable electronic absorption, and fluorescence emission energies. These properties make it highly versatile for various scientific and industrial applications .
属性
分子式 |
C18H19ClN2O5 |
|---|---|
分子量 |
378.8 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-[(E)-2-(3-methyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]aniline;perchlorate |
InChI |
InChI=1S/C18H19N2O.ClHO4/c1-19(2)15-9-5-4-8-14(15)12-13-18-20(3)16-10-6-7-11-17(16)21-18;2-1(3,4)5/h4-13H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
HIPNQJWOBIMJQM-UHFFFAOYSA-M |
手性 SMILES |
C[N+]1=C(OC2=CC=CC=C21)/C=C/C3=CC=CC=C3N(C)C.[O-]Cl(=O)(=O)=O |
规范 SMILES |
C[N+]1=C(OC2=CC=CC=C21)C=CC3=CC=CC=C3N(C)C.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



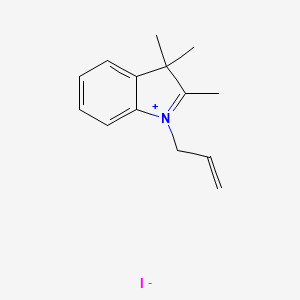
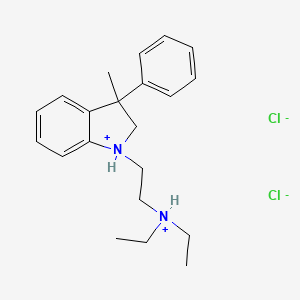
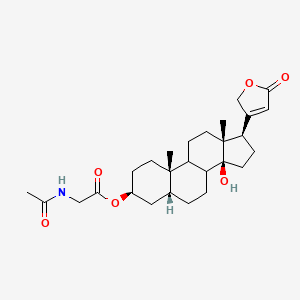

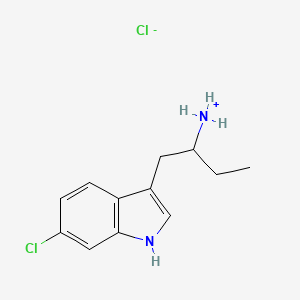

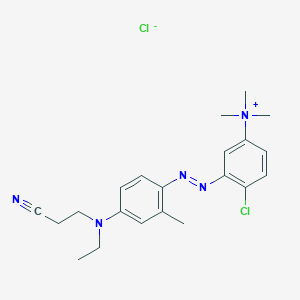
![N-[3,5-bis-(Trifluoromethyl)phenyl]-3-chlorobenzenesulfonamide](/img/structure/B15342396.png)
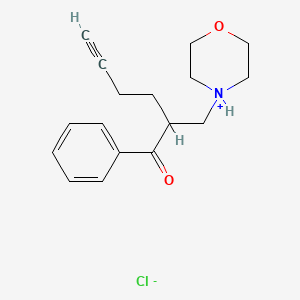


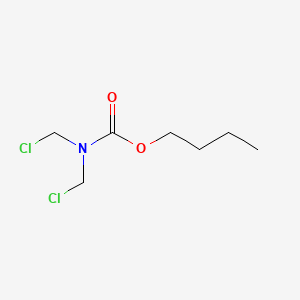
![(1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B15342450.png)
